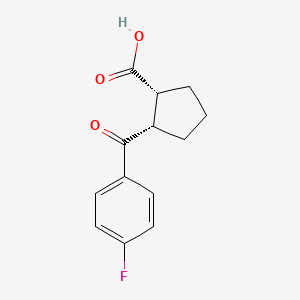

cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQQJKKAHSUBRB-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641315 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-16-4 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the acylation of a cyclopentane derivative with 4-fluorobenzoyl chloride, followed by functional group manipulations to install the carboxylic acid moiety and ensure the cis stereochemistry. The key steps include:

- Starting material: Cyclopentanone or substituted cyclopentane derivatives.

- Acylation: Reaction with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the 4-fluorobenzoyl-substituted intermediate.

- Hydrolysis and oxidation: Conversion of intermediates to the carboxylic acid functionality.

- Stereochemical control: Ensuring the cis configuration through selective reaction conditions or chiral catalysts.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride, pyridine, solvent (e.g., dichloromethane), 0–25°C | Formation of 4-fluorobenzoyl cyclopentane intermediate; pyridine neutralizes HCl byproduct |

| Hydrolysis | Aqueous acidic or basic conditions | Conversion of acylated intermediate to carboxylic acid |

| Stereochemical control | Temperature control, use of chiral auxiliaries or catalysts | Favoring cis isomer formation over trans isomer |

| Purification | Recrystallization or chromatography | Isolation of pure this compound |

Research Findings and Analysis

Mechanistic Insights

- The acylation proceeds via nucleophilic attack of the cyclopentanone enolate on the electrophilic 4-fluorobenzoyl chloride.

- Pyridine acts as a base to scavenge HCl, preventing side reactions.

- The cis stereochemistry is favored due to steric and electronic factors during the acylation and subsequent steps.

Stereochemical Outcomes

- The cis isomer is selectively formed under controlled conditions.

- Stereochemical purity can be confirmed by X-ray crystallography and NMR spectroscopy.

- The presence of the fluorine atom influences the electronic environment, affecting reactivity and stereoselectivity.

Yield and Purity Data

| Parameter | Typical Laboratory Scale Result |

|---|---|

| Yield | 60–75% after purification |

| Purity (HPLC or NMR) | ≥95% |

| Stereochemical purity | >90% cis isomer confirmed by spectroscopic methods |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Acylation with 4-fluorobenzoyl chloride | Direct electrophilic substitution on cyclopentanone | Straightforward, well-established chemistry | Requires careful control to avoid trans isomer |

| Use of pyridine base | Neutralizes HCl, promotes reaction | Improves yield and purity | Pyridine handling requires safety measures |

| Hydrolysis step | Converts intermediate to carboxylic acid | Essential for final product formation | Over-hydrolysis or side reactions possible |

| Stereochemical control | Temperature and catalyst control | High selectivity for cis isomer | Requires optimization for scale-up |

| Industrial scale-up | Continuous flow reactors and optimized conditions | Enhanced efficiency and reproducibility | Process development needed for scale |

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Amines, thiols, halides.

Scientific Research Applications

cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Findings and Implications

Halogen Substitution Effects: Replacing fluorine with chlorine (e.g., 3-chloro analog ) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. Chlorine’s larger atomic size could also sterically hinder target binding compared to fluorine.

Positional Isomerism :

- The cis-3 isomer of the target compound shares the same molecular formula but differs in the benzoyl group’s position. This subtle change may alter conformational flexibility and intermolecular interactions, impacting binding affinity in biological systems.

Cyclopentane’s balance of flexibility and rigidity makes it more favorable for drug design.

Substituent Complexity :

- The ethyl-ketone-trifluoromethylphenyl derivative demonstrates how extended substituents increase molecular weight and complexity, which could hinder synthetic accessibility or pharmacokinetic profiles.

Biological Activity

cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a fluorine atom in its structure enhances metabolic stability and bioavailability, which may contribute to its pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Structural Characteristics

The compound features a cyclopentane ring with a carboxylic acid group and a fluorinated aromatic moiety, which may confer distinct pharmacological properties. The following table summarizes related compounds that share structural similarities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cis-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Cyclopentane derivative | Different stereochemistry; potential for varied biological activity |

| 4-Fluorobenzoic Acid | Aromatic carboxylic acid | Simpler structure; lacks cyclopentane ring, affecting properties and applications |

| Cyclopentaneacetic Acid | Aliphatic carboxylic acid | Similar ring structure but without fluorination; may exhibit different reactivity |

The mechanism of action for this compound involves binding to molecular targets such as enzymes or receptors. This interaction may inhibit specific pathways involved in inflammation and pain signaling. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its pharmacological effects .

Case Studies and Research Findings

Several studies highlight the biological relevance of compounds structurally similar to this compound:

- Histone Deacetylase Inhibition : Research indicates that certain cyclopentane carboxylic acids can serve as effective HDAC inhibitors, with IC50 values as low as 0.062 µM . This suggests potential applications in cancer therapy and other diseases where HDAC activity is implicated.

- Pharmacokinetic Profiles : Compounds like 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid have been characterized for their pharmacokinetic profiles, indicating that modifications on the aromatic ring can significantly influence bioavailability and efficacy .

Q & A

Q. What are the optimal synthetic routes for cis-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts acylation or palladium-catalyzed coupling to introduce the 4-fluorobenzoyl group. Key steps include:

- Cyclopentane precursor preparation : Start with cyclopentane-1-carboxylic acid derivatives, such as esters or amides, to enable regioselective acylation.

- Acylation conditions : Use AlCl₃ or BF₃·OEt₂ as Lewis catalysts for Friedel-Crafts reactions. Alternative methods include Suzuki-Miyaura coupling with 4-fluorobenzoyl halides under inert atmospheres .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). Final yields >70% are achievable with strict moisture control and stoichiometric balancing .

Q. How can the purity and structural identity of the compound be validated?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (70:30), flow rate = 1.0 mL/min. Retention time ≈1.03 minutes (similar to structurally related compounds) .

- LCMS : Confirm molecular ion [M+H]+ at m/z 265.1 (calculated for C₁₃H₁₃FO₃). Fragmentation patterns should align with the fluorobenzoyl and cyclopentane moieties .

- NMR : Key signals include δ 7.8–7.9 ppm (aromatic protons from 4-fluorobenzoyl) and δ 2.5–3.2 ppm (cyclopentane backbone) .

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers due to hydrolysis risks.

- Handling : Use anhydrous conditions during weighing. Stability studies show <5% degradation over 6 months under recommended conditions .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what chiral separation methods are effective?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times for enantiomers differ by ≥1.5 minutes .

- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm absolute configuration.

- Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-proline) for X-ray diffraction analysis .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response validation : Re-test activity in standardized assays (e.g., enzyme inhibition IC₅₀) using pure batches (≥98% HPLC purity).

- Metabolite interference : Perform LCMS-based metabolite profiling to rule out degradation products. For example, fluorobenzoyl cleavage can produce inactive byproducts .

- Cell permeability : Use Caco-2 assays to verify cellular uptake. LogP = 3.02 suggests moderate permeability, but efflux pumps may limit bioavailability .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The fluorobenzoyl group shows strong π-π stacking with hydrophobic pockets.

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with activity. Fluorine’s electron-withdrawing nature enhances binding affinity in related compounds .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (TPSA = 54.37 Ų) and CYP3A4-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.